molecular formula C25H25FN4O3S2 B12152574 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12152574
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: HONOLKFPOXVAIY-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include various substituted pyrimidines and thiazolidinones. Key steps could involve:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This might be achieved through cyclization reactions.

    Introduction of the thiazolidin-5-ylidene group: This could involve condensation reactions with appropriate thiazolidinone derivatives.

    Attachment of the ethoxypropylamino group: This might be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions could target the oxo groups or the thiazolidinone ring.

    Substitution: Various substitution reactions could occur, especially at the amino and benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its interactions with various biomolecules. Its potential as a ligand for certain proteins or enzymes could be of interest.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other chemical products.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, potentially inhibiting or activating their function. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrimidinones: Compounds with a similar pyrimidinone core.

    Fluorobenzyl derivatives: Compounds with a similar fluorobenzyl group.

Uniqueness

This compound’s uniqueness lies in its combination of structural features, including the pyrido[1,2-a]pyrimidin-4-one core, the thiazolidinone ring, and the ethoxypropylamino group. This combination might confer unique biological activities or chemical reactivity.

Eigenschaften

Molekularformel

C25H25FN4O3S2

Molekulargewicht

512.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25FN4O3S2/c1-3-33-13-5-11-27-21-19(23(31)29-12-4-6-16(2)22(29)28-21)14-20-24(32)30(25(34)35-20)15-17-7-9-18(26)10-8-17/h4,6-10,12,14,27H,3,5,11,13,15H2,1-2H3/b20-14-

InChI-Schlüssel

HONOLKFPOXVAIY-ZHZULCJRSA-N

Isomerische SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Kanonische SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.